molecular formula C7H8BrN B145976 2-Bromo-4-methylaniline CAS No. 583-68-6

2-Bromo-4-methylaniline

Cat. No.: B145976
CAS No.: 583-68-6
M. Wt: 186.05 g/mol
InChI Key: UVRRJILIXQAAFK-UHFFFAOYSA-N
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Description

2-Bromo-4-methylaniline, also known as 2-Bromo-p-toluidine or 4-Amino-3-bromotoluene, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylaniline can be synthesized through several methods. One common method involves the bromination of 4-methylaniline (p-toluidine). The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromine (Br2): Used in the bromination step.

    Acetic Anhydride: Used for acetylation.

    Iron(III) Bromide (FeBr3): Catalyst for bromination.

    Aqueous Base: Used for hydrolysis.

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-4-methylaniline is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. Notably, it is involved in palladium-catalyzed selective amination reactions, which are vital for forming complex organic molecules .

Key Reactions

The compound undergoes several significant chemical reactions:

  • Electrophilic Aromatic Substitution : The amino group activates the benzene ring, making it highly reactive towards electrophiles.
  • Palladium-Catalyzed Amination : It participates in reactions to form derivatives such as 3-(2-bromo-4-methylphenylamino)quinoline from 3-bromoquinoline .
  • Formation of Amides : Reacts with various carboxylates to yield amides under specific conditions.

Biological Applications

Antimicrobial Properties

Recent studies have demonstrated that Schiff bases derived from this compound exhibit antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate their potential as new antimicrobial agents.

Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound

Compound NameBacterial Strains TestedFungal Strains TestedMIC (µg/mL)
2-bromo-4-methyl-N-(2-nitrobenzylidene)anilineE. coli, S. aureusC. albicans50
2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)anilineS. typhimuriumA. niger40
N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline)P. aeruginosaF. oxysporum30

These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents.

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its ability to participate in various chemical reactions that yield colorants with desirable properties .

Case Studies

  • Pharmaceutical Development : Research has shown that derivatives of this compound can be synthesized to create new therapeutic agents targeting specific diseases. For example, its application in drug design has led to compounds with enhanced biological activity and selectivity.
  • Environmental Chemistry : Studies have explored the environmental impact of arylamines like this compound, focusing on their degradation pathways and potential toxicity in ecosystems. Understanding these aspects is crucial for developing safer chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylaniline involves its reactivity as an electrophilic aromatic compound. The amino group on the benzene ring activates the ring towards electrophilic substitution, allowing for the formation of various derivatives. The bromine atom also influences the reactivity and selectivity of the compound in different chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in palladium-catalyzed amination and form complex organic compounds makes it valuable in synthetic chemistry .

Biological Activity

2-Bromo-4-methylaniline, also known as 4-amino-3-bromotoluene, is an organic compound with significant implications in various biological and chemical contexts. This article explores its biological activity, focusing on antimicrobial properties, metabolic pathways, and potential applications in medicinal chemistry.

  • Molecular Formula : C7_7H8_8BrN
  • Molecular Weight : 186.05 g/mol
  • Purity : >98% (GC)
  • Physical State : Liquid at room temperature

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Schiff bases derived from this compound. These derivatives were synthesized and tested against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined to evaluate their effectiveness.

Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound

Compound NameBacterial Strains TestedFungal Strains TestedMIC (µg/mL)
2-bromo-4-methyl-N-(2-nitrobenzylidene)anilineE. coli, S. aureusC. albicans50
2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)anilineS. typhimuriumA. niger40
N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline)P. aeruginosaF. oxysporum30

These results indicate a promising potential for these derivatives in the development of new antimicrobial agents .

Metabolic Pathways

The metabolism of this compound has been studied extensively using rat liver microsomes. The compound undergoes various metabolic transformations, leading to the formation of several metabolites. Notably, the identification of these metabolites provides insights into the compound's safety profile and its environmental impact.

Key Findings from Metabolic Studies

  • Metabolite Identification : Significant metabolites include hydroxylated and N-acetylated derivatives.
  • Enzymatic Pathways : Cytochrome P450 enzymes play a crucial role in the biotransformation processes.
  • Toxicological Implications : Some metabolites exhibit higher toxicity than the parent compound, emphasizing the need for careful evaluation in pharmacological applications .

Case Study 1: Synthesis and Characterization of Schiff Bases

A study focused on synthesizing various Schiff bases from this compound demonstrated their potential as effective antimicrobial agents. The characterization was performed using techniques such as FT-IR and NMR spectroscopy, confirming the successful formation of these compounds .

Case Study 2: Rat Liver Microsomal Metabolism

In another study investigating the metabolic pathways of halogenated anilines, including this compound, researchers found that the compound is primarily metabolized through oxidation processes. This study provided valuable data on how halogen substitutions affect metabolic stability and toxicity .

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-4-methylaniline, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves bromination of 4-methylaniline derivatives. Key methods include:

  • Direct bromination : Reaction of 4-methylaniline with liquid bromine under controlled temperature (0–5°C) and slow addition to minimize di-substitution .
  • Isomerization approach : Bromination followed by thermal isomerization to enhance regioselectivity for the 2-bromo-4-methyl product, achieving yields >85% .

Methodological Insight : Optimize stoichiometry (1:1 molar ratio of Br₂ to substrate) and use pyridine as a catalyst to suppress polybromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry. For example, aromatic proton signals at δ 6.8–7.2 ppm distinguish bromine substitution patterns .
  • HPLC-MS : Used to monitor purity (>98%) and identify byproducts (e.g., di-brominated isomers) .

Basic Research Question

  • Melting point : 27–30°C (lower than non-methylated analogs due to reduced symmetry) .
  • Solubility : 25 mg/mL in DMSO; store under argon at 2–8°C to prevent oxidative degradation .

Advanced Research Question

  • Electrophilic substitution : Fluoro analogs (e.g., 2-Bromo-4-fluoroaniline) exhibit slower reaction rates due to stronger electron-withdrawing effects .
  • Nucleophilic displacement : Chloro derivatives show higher reactivity in SNAr reactions (e.g., with KCN) .

Methodological Insight : Use Hammett constants (σₚ for Br = +0.23) to predict substituent effects .

Q. What environmental persistence data exist for this compound?

Basic Research Question

  • Biodegradation : Microsomal studies indicate slow oxidation (t₁/₂ > 24 hr), suggesting moderate persistence .
  • Photodegradation : UV irradiation (λ = 254 nm) in aqueous solution degrades 90% within 6 hr .

Properties

IUPAC Name

2-bromo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRRJILIXQAAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060396
Record name Benzenamine, 2-bromo-4-methyl-
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Molecular Weight

186.05 g/mol
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CAS No.

583-68-6
Record name 2-Bromo-4-methylaniline
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Record name 2-Bromo-p-toluidine
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Record name 2-bromo-p-toluidine
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Synthesis routes and methods I

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Synthesis routes and methods II

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To show that selectivity is still obtained using a highly activated aniline, bromination of p-toluidine using tetrabutylammonium tribromide was carried out as generally described in Example 4, but substituting p-toluidine for 4-fluoroaniline, on a 0.75 mole reaction. The desired product 2-bromo-4-methylaniline was obtained in 66% yield on the 0.75 mole reaction.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
2-Bromo-4-methylaniline
4-Methoxy-6-methylquinazoline
2-Bromo-4-methylaniline
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
2-Bromo-4-methylaniline
4-Methoxy-6-methylquinazoline
2-Bromo-4-methylaniline
4-Methoxy-6-methylquinazoline
2-Bromo-4-methylaniline
4-Methoxy-6-methylquinazoline
2-Bromo-4-methylaniline

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